An In-depth Technical Guide to the Crystal Structure and Space Group of Lithium Gallate (LiGaO₂)
An In-depth Technical Guide to the Crystal Structure and Space Group of Lithium Gallate (LiGaO₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and space group of lithium gallate (LiGaO₂). The information is compiled from various crystallographic studies and databases, presenting key structural parameters, experimental methodologies, and a visualization of the structure determination workflow.
Crystal System and Space Group
Lithium gallate (LiGaO₂) crystallizes in the orthorhombic crystal system.[1][2] The thermodynamically stable phase, often referred to as β-LiGaO₂, belongs to the non-centrosymmetric space group Pna2₁ (space group number 33).[1][2][3][4] This wurtzite-like structure is a ternary analog of ZnO, where the Zn²⁺ ions are replaced in an ordered fashion by Li⁺ and Ga³⁺ ions.[5] The point group for this space group is mm2.[1]
The structure is characterized by a three-dimensional network of corner-sharing tetrahedra.[2] Both lithium (Li⁺) and gallium (Ga³⁺) cations are tetrahedrally coordinated by four oxygen (O²⁻) anions, forming LiO₄ and GaO₄ tetrahedra, respectively.[1][6] Each oxygen atom, in turn, is bonded to two lithium and two gallium atoms.[1][5]
Crystallographic Data
The lattice parameters and atomic positions for LiGaO₂ have been determined through various experimental and computational studies. The following tables summarize the key quantitative data. It is important to note that slight variations in lattice parameters exist across different reports, which can be attributed to differences in experimental conditions, such as temperature, or the use of computational versus experimental methods.
Table 1: Lattice Parameters for Orthorhombic LiGaO₂ (Space Group Pna2₁)
| Source | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) | Method |
| Marezio (1965)[2] | 5.402 | 6.372 | 5.007 | 172.29 | Single-Crystal X-ray Diffraction |
| Materials Project (mp-5854)[1] | 5.40 | 6.35 | 5.01 | 171.72 | Density Functional Theory (DFT) |
| Rietveld Refinement (2021)[3] | 5.406400(17) | 6.37962(2) | 5.013078(15) | 172.76 | X-ray Powder Diffraction (XRPD) |
Table 2: Atomic Coordinates for LiGaO₂ in the Pna2₁ Space Group
The atoms occupy the Wyckoff position 4a. The fractional coordinates from the Materials Project database are provided below as a representative example.[1]
| Atom | Wyckoff Site | x | y | z |
| Li | 4a | 0.999388 | 0.58202 | 0.875614 |
| Ga | 4a | 0.004305 | 0.582461 | 0.373782 |
| O1 | 4a | 0.375442 | 0.070753 | 0.114236 |
| O2 | 4a | 0.894066 | 0.409001 | 0.136549 |
Table 3: Selected Interatomic Distances
| Bond | Bond Length (Å) (Source: Materials Project[1]) |
| Li-O | 1.95 - 1.98 |
| Ga-O | 1.85 - 1.86 |
Experimental Protocols
The determination of the crystal structure of LiGaO₂ typically involves the following key experimental stages:
3.1. Synthesis
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Solid-State Reaction: This is a common method for producing polycrystalline LiGaO₂ powder.[3] High-purity precursor materials, such as Li₂CO₃ and Ga₂O₃, are mixed in stoichiometric amounts. The mixture is then subjected to a series of grinding and high-temperature calcination steps (e.g., at 1200 °C) to ensure a complete reaction and the formation of the desired phase.[3]
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Czochralski Method: For obtaining large single crystals, suitable for specific applications like substrates for GaN growth, the Czochralski technique is employed.[7] This method involves pulling a seed crystal from a melt of stoichiometric LiGaO₂.
3.2. X-ray Diffraction (XRD)
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Data Collection: X-ray diffraction is the primary technique used for crystal structure determination. For powder samples, data is collected using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).[3] The sample is scanned over a range of 2θ angles to record the diffraction pattern. For single crystals, a four-circle diffractometer is used to collect the intensities of a large number of Bragg reflections.
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Structure Solution and Refinement: The collected diffraction data is then used to determine the crystal structure.
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Indexing and Space Group Determination: The positions of the diffraction peaks are used to determine the unit cell parameters and the crystal system. Systematic absences in the diffraction pattern lead to the determination of the space group (Pna2₁).
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Rietveld Refinement: For powder diffraction data, Rietveld refinement is a powerful method used to refine the structural model.[3] A calculated diffraction pattern based on a starting structural model (including lattice parameters, atomic positions, and site occupancies) is fitted to the experimental pattern. The structural parameters are adjusted iteratively to minimize the difference between the calculated and observed patterns. This yields highly accurate structural information.[3]
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Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the LiGaO₂ crystal structure.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Electrochemical Activation of LiGaO2: Implications for Ga-Doped Garnet Solid Electrolytes in Li-Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avsconferences.org [avsconferences.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mp-5854: LiGaO2 (orthorhombic, Pna2_1, 33) [legacy.materialsproject.org]
- 7. researchgate.net [researchgate.net]
